REACTION_CXSMILES
|
Br[C:2]1[N:3]=[CH:4][C:5]2[N:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:6]=2[N:7]=1.[O:13]1CCC[CH2:14]1.[Na]>CO>[Br:12][C:10]1[CH:9]=[CH:8][C:6]2[N:7]=[C:2]([O:13][CH3:14])[N:3]=[CH:4][C:5]=2[N:11]=1 |^1:17|
|
Name
|
2,6-dibromopyrido[3,2-d]pyrimidine
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=CC2=C(N1)C=CC(=N2)Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
89 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-necked roundbottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
with stirring, for 1.5 hours while the temperature
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 40° C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched
|
Type
|
ADDITION
|
Details
|
by adding 1.5 L of water
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
CUSTOM
|
Details
|
the solids collected
|
Type
|
DISSOLUTION
|
Details
|
The solids were then dissolved in 2 L of ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting mixture was washed once with 500 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified
|
Type
|
CUSTOM
|
Details
|
recrystallization from 2:1 tetrahydrofuran
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N=C(N=CC2N1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |